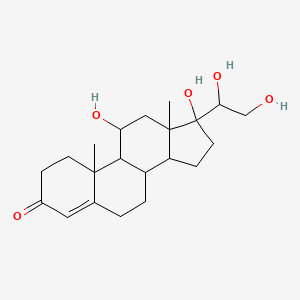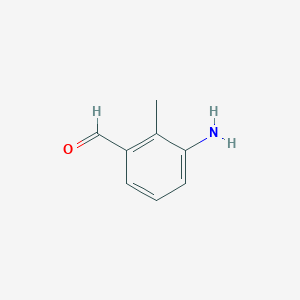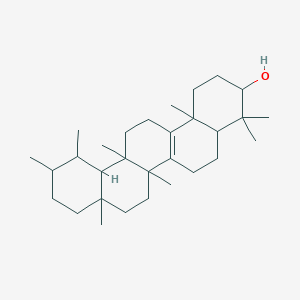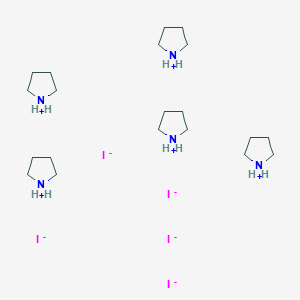
Reichstein's substance E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成ルートと反応条件: Reichstein’s substance Eは、いくつかの化学経路を通じて合成できます。 一般的な方法の1つは、D-グルコースをD-ソルビトールに水素化し、その後、アセトバクターを使用してソルビトールをL-ソルボースに微生物酸化または発酵させる方法です . 別の方法は、ジオスゲニン、エルゴステロール、スティグマステロールなどの植物ステロイドを化学的に変換する方法です .
工業的生産方法: Reichstein’s substance Eの工業的生産では、しばしば微生物バイオ変換プロセスが使用されます。 これらのプロセスは、微生物を利用して前駆体化合物を目的のステロイドホルモンに変換します。 この方法は、その効率性と費用対効果が優れているため、有利です .
化学反応の分析
反応の種類: Reichstein’s substance Eは、酸化、還元、水酸化など、さまざまな化学反応を起こします。 Δ4-3-ケトンの還元と11β-ヒドロキシル基の酸化は、2つの主要な代謝反応です .
一般的な試薬と条件: Reichstein’s substance Eを含む反応で使用される一般的な試薬には、水素化のための水素ガス、触媒としてのニッケル、微生物酸化のためのアセトバクターなどがあります . 反応は通常、高温高圧条件下で行われます。
生成される主な生成物: Reichstein’s substance Eの反応から生成される主な生成物には、コルチゾンとヒドロコルチゾンがあります。 これらの生成物は、その治療効果と医学における用途のために重要です .
科学研究における用途
Reichstein’s substance Eは、科学研究で多くの用途があります。 化学では、さまざまなステロイドホルモンの合成のための前駆体として使用されます。 生物学では、代謝と免疫応答経路における役割が研究されています。 医学では、副腎不全の治療薬および抗炎症剤として使用されます . 産業的には、さまざまな医薬品用途に不可欠なコルチコステロイドの製造に使用されます .
科学的研究の応用
Reichstein’s substance E has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various steroid hormones. In biology, it is studied for its role in metabolic and immune response pathways. In medicine, it is used in the treatment of adrenal insufficiency and as an anti-inflammatory agent . Industrially, it is utilized in the production of corticosteroids, which are essential for various pharmaceutical applications .
作用機序
Reichstein’s substance Eは、体内の特定の分子標的と経路に作用することで効果を発揮します。 肝臓で活性代謝物であるヒドロコルチゾンに変換され、次にグルココルチコイド受容体に結合します。 この結合により、遺伝子発現を調節し、免疫応答、代謝、ストレス応答を調節する一連の分子イベントが開始されます .
類似化合物との比較
Reichstein’s substance Eは、コルチゾン、ヒドロコルチゾン、11-デオキシコルチゾールなどの他のコルチコステロイドと類似しています。 それは、特定の代謝経路と、それが媒介する特定の生理学的効果においてユニークです . 下の表は、Reichstein’s substance Eと類似の化合物を比較したものです:
| 化合物 | 類似点 | ユニークな特徴 |
|---|---|---|
| コルチゾン | ヒドロコルチゾンの前駆体 | 副腎不全の補充療法に使用されます |
| ヒドロコルチゾン | コルチゾンの活性代謝物 | グルココルチコイド受容体に結合します |
| 11-デオキシコルチゾール | コルチゾール合成の中間体 | 血圧の調節に関与しています |
Reichstein’s substance Eは、その代謝経路における特定の役割とそのユニークな治療用途が際立っています。
特性
IUPAC Name |
17-(1,2-dihydroxyethyl)-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-18,22,24-26H,3-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWCEQOCFFQUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Benzofuro[5,6-b]furan-4,8-dione](/img/structure/B12294452.png)
![5-[5-(5-bromo-3-octylthiophen-2-yl)thiophen-2-yl]-4-octylthiophene-2-carbaldehyde](/img/structure/B12294456.png)
![4-[[2-[1-Acetyloxy-4-methyl-3-[3-methylbutanoyloxymethyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B12294468.png)



![3-Formylbicyclo[1.1.1]pentan-1-yl benzoate](/img/structure/B12294483.png)
![2-[4-[(5-ethylsulfonyl-1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-5,5,5-trifluoro-4-hydroxy-2-methylpentan-2-yl]-5-fluorobenzamide;phosphoric acid](/img/structure/B12294497.png)






